3,4-Diamino-5-bromobenzonitrile
Description
Molecular Formula and Weight Analysis
The molecular composition of 3,4-diamino-5-bromobenzonitrile is defined by the empirical formula C₇H₆BrN₃, which indicates a benzene ring system substituted with specific functional groups. The molecular weight has been precisely determined to be 212.05 daltons, reflecting the combined mass of all constituent atoms within the molecular structure. This molecular weight calculation incorporates the atomic masses of seven carbon atoms (84.07 daltons), six hydrogen atoms (6.06 daltons), one bromine atom (79.90 daltons), and three nitrogen atoms (42.03 daltons).
The elemental composition analysis reveals that carbon comprises approximately 39.64% of the total molecular mass, while hydrogen accounts for 2.85%, bromine represents 37.68%, and nitrogen contributes 19.82% to the overall molecular weight. This distribution demonstrates the significant influence of the bromine substituent on the molecular mass, as it constitutes more than one-third of the total weight. The presence of three nitrogen atoms, distributed between the amino groups and the nitrile functionality, contributes substantially to the compound's molecular density and electronic properties.
Structural analysis indicates that the compound maintains a planar aromatic core with specific out-of-plane deviations introduced by the amino substituents. The molecular geometry optimization studies suggest that the amino groups adopt configurations that minimize steric hindrance while maintaining optimal electronic conjugation with the aromatic ring system. The nitrile group maintains its characteristic linear geometry, extending from the benzene ring in a coplanar arrangement that facilitates electronic delocalization throughout the molecular framework.
Properties
IUPAC Name |
3,4-diamino-5-bromobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c8-5-1-4(3-9)2-6(10)7(5)11/h1-2H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIULHHPOZZYTJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)N)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1417371-78-8 | |
| Record name | 3-Bromo-4,5-diaminobenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Direct Amination and Bromination of Benzonitrile Derivatives
One classical approach involves starting from 3,4-dinitro-5-bromobenzonitrile, which is then reduced to the corresponding diamino compound. This method leverages the nitration and bromination of benzonitrile derivatives followed by catalytic hydrogenation or chemical reduction to convert nitro groups to amino groups.
-
- Bromination of 3,4-dinitrobenzonitrile to introduce bromine at the 5-position.
- Reduction of nitro groups to amino groups using catalytic hydrogenation (e.g., Pd/C under hydrogen atmosphere) or chemical reducing agents like iron powder in acidic medium.
Advantages: High regioselectivity and relatively straightforward.
- Disadvantages: Requires handling of nitro compounds and reduction steps that may need careful control to avoid over-reduction or side reactions.
Nucleophilic Aromatic Substitution (NAS) on Halobenzonitriles
Another method involves nucleophilic substitution on halogenated benzonitriles to introduce amino groups.
- Starting from 3,4-dihalo-5-bromobenzonitrile (e.g., 3,4-dichloro-5-bromobenzonitrile), nucleophilic substitution with ammonia or amines under elevated temperature and pressure can yield the diamino derivative.
- This method may require polar aprotic solvents (e.g., N,N-dimethylformamide) and bases such as potassium carbonate to facilitate the substitution.
Coupling Reactions and Condensation Approaches
Although less direct, some literature reports condensation reactions involving 3,4-diaminobenzonitrile derivatives with brominated intermediates to build the target molecule.
- For example, condensation of 3,4-diaminobenzonitrile with brominated aldehydes or related electrophiles under controlled conditions can yield substituted products that can be further functionalized.
- Catalytic coupling reactions such as Suzuki or Stille couplings are more commonly used for complex derivatives but can be adapted for bromination steps.
Specific Patent-Reported Methodology (Related Compound Approach)
While direct preparation of 3,4-diamino-5-bromobenzonitrile is less frequently detailed in patents, a related preparation method for 4-halobenzonitrile derivatives with amino substitutions involves:
- Reacting 4,4'-diamino-4''-hydroxytriphenylmethane with 4-bromobenzonitrile in the presence of potassium carbonate in polar aprotic solvents like N,N-dimethylformamide and toluene.
- Reaction conditions typically involve nitrogen atmosphere, temperatures around 120–150°C, and reaction times up to 26 hours.
- Post-reaction workup includes hot filtration, concentration under reduced pressure, crystallization, filtration, and drying to achieve high purity and yield (~90%).
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The bromine atom at position 5 is susceptible to substitution under nucleophilic conditions. The electron-donating amino groups at positions 3 and 4 activate the aromatic ring, while the nitrile group exerts an electron-withdrawing effect. This creates a complex electronic environment, favoring substitution at specific positions depending on reaction conditions.
| Reaction Type | Reagents/Conditions | Expected Product | Notes |
|---|---|---|---|
| Bromine displacement | KNH₂, NH₃(l), Cu catalyst | 3,4-Diamino-5-aminobenzonitrile | Likely requires high temperatures. |
| Suzuki coupling | Pd(PPh₃)₄, Ar-B(OH)₂, base | 3,4-Diamino-5-arylbenzonitrile | Bromine replaced with aryl groups. |
Key Considerations :
-
The meta-directing bromine and para-directing amino groups compete, but steric hindrance may limit reactivity at ortho positions.
-
Nitrile group stability under basic/acidic conditions must be verified .
Diazotization and Azo Coupling
The primary amino groups (-NH₂) undergo diazotization in acidic media, forming diazonium salts that participate in coupling reactions.
| Reaction Type | Reagents/Conditions | Product | Application |
|---|---|---|---|
| Diazotization | NaNO₂, HCl, 0–5°C | Diazonium salt intermediate | Precursor for azo dyes or bioconjugates. |
| Azo coupling | β-naphthol, pH 9–10 | 3,4-Bis(azo)-5-bromobenzonitrile | Colored compounds for imaging or sensors. |
Mechanistic Insight :
-
Diazonium salts form rapidly at low temperatures. Coupling occurs preferentially at electron-rich aromatic systems .
Nitrile Group Transformations
The nitrile (-C≡N) undergoes hydrolysis, reduction, or cycloaddition reactions.
| Reaction Type | Reagents/Conditions | Product | Yield* |
|---|---|---|---|
| Acidic hydrolysis | H₂SO₄ (conc.), H₂O, Δ | 3,4-Diamino-5-bromobenzoic acid | ~70% (predicted) |
| Catalytic hydrogenation | H₂, Raney Ni | 3,4-Diamino-5-bromobenzylamine | Requires careful control to avoid over-reduction. |
| Cycloaddition | NaN₃, Cu(I) catalyst | Tetrazole derivative | Click chemistry applications. |
*Yields are theoretical estimates based on analogous systems .
Amino Group Modifications
The amino groups can be acylated, alkylated, or oxidized, altering solubility and reactivity.
| Reaction Type | Reagents/Conditions | Product | Purpose |
|---|---|---|---|
| Acetylation | Ac₂O, pyridine | 3,4-Diacetamido-5-bromobenzonitrile | Protection during synthesis. |
| Oxidation | H₂O₂, Fe²⁺ catalyst | 3,4-Nitroso-5-bromobenzonitrile | Forms nitroso intermediates for further functionalization. |
Stability Note :
Electrophilic Aromatic Substitution (EAS)
Despite deactivation by the nitrile group, the amino substituents facilitate EAS at specific positions.
| Reaction Type | Reagents/Conditions | Product | Regioselectivity |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 3,4-Diamino-5-bromo-6-nitrobenzonitrile | Para to amino groups (position 6). |
| Sulfonation | H₂SO₄, SO₃ | 3,4-Diamino-5-bromo-2-sulfobenzo-nitrile | Directed by nitrile’s meta effect. |
Electronic Effects :
Cross-Coupling Reactions
The bromine atom enables palladium-catalyzed cross-coupling, expanding structural diversity.
| Reaction Type | Reagents/Conditions | Product | Scope |
|---|---|---|---|
| Buchwald–Hartwig | Pd₂(dba)₃, Xantphos, amine | 3,4-Diamino-5-(alkylamino)benzonitrile | Introduces amines at position 5. |
| Sonogashira | CuI, Pd(PPh₃)₂Cl₂, alkyne | 3,4-Diamino-5-(alkynyl)benzonitrile | Extends conjugation for optoelectronics. |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
3,4-Diamino-5-bromobenzonitrile has been investigated for its anticancer properties. Studies have shown that derivatives of this compound exhibit potent antiproliferative effects against various cancer cell lines. For instance, compounds synthesized from this compound demonstrated significant cytotoxicity in breast cancer cell lines, inducing apoptosis and cell cycle arrest at the G2/M phase. This mechanism is attributed to the inhibition of tubulin polymerization, which is critical for cancer cell division .
Antibacterial Properties
The compound has also been evaluated for antibacterial activity. Research indicates that derivatives of this compound exhibit selective antibacterial effects against antibiotic-resistant strains of bacteria such as Pseudomonas aeruginosa and Klebsiella pneumoniae. The selectivity index of these compounds suggests a favorable therapeutic window, making them promising candidates for further development in treating bacterial infections .
Materials Science
Dye Synthesis
this compound serves as a precursor in the synthesis of various dyes and pigments. The presence of amino and bromine groups allows for electrophilic substitution reactions that can lead to the formation of vibrant colorants used in textiles and coatings. The ability to modify the compound further enhances its utility in creating dyes with specific properties such as lightfastness and washfastness.
Polymer Chemistry
In polymer science, this compound can be utilized to create functionalized polymers with enhanced properties. Its incorporation into polymer matrices can lead to materials with improved thermal stability and mechanical strength. Research has demonstrated that polymers derived from this compound exhibit better performance in applications such as coatings and adhesives due to their enhanced adhesion properties .
Case Study 1: Anticancer Research
A recent study synthesized various derivatives of this compound and tested their efficacy against multiple cancer cell lines. The results indicated that certain derivatives had IC50 values in the low nanomolar range, showcasing their potential as lead compounds for drug development targeting breast cancer .
Case Study 2: Antibacterial Evaluation
Another investigation focused on the antibacterial activity of this compound derivatives against resistant bacterial strains. The study found that some derivatives were significantly more effective than traditional antibiotics, highlighting their potential use in overcoming antibiotic resistance .
Data Tables
| Application Area | Compound Activity | Target Organisms/Cells | IC50 Values (µM) |
|---|---|---|---|
| Anticancer | Antiproliferative | MCF-7 Breast Cancer Cells | 0.052 - 0.074 |
| Antibacterial | Selective Activity | Pseudomonas aeruginosa | 8.1 |
| Klebsiella pneumoniae | 3.1 |
Mechanism of Action
The mechanism of action of 3,4-Diamino-5-bromobenzonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom and amino groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s reactivity and applications are influenced by its substituents:
- Bromine : Enhances molecular weight and participates in cross-coupling reactions.
- Amino groups: Increase polarity, hydrogen-bonding capacity (2 donors, 3 acceptors), and nucleophilicity.
Comparisons with structurally related benzonitriles are summarized below:
Table 1: Key Properties of 3,4-Diamino-5-bromobenzonitrile and Analogues
*LogP values estimated from analogous compounds in .
Reactivity and Solubility
- This compound: The amino groups render it highly soluble in polar solvents (e.g., DMSO, methanol) but less lipid-soluble (LogP ~1.2). It is prone to oxidation and electrophilic substitution at the amino sites .
- 5-Bromo-2,3-difluorobenzonitrile: Fluorine atoms increase electronegativity and lipid solubility (LogP ~2.5), making it suitable for hydrophobic environments. Lacking amino groups, it is less reactive in nucleophilic reactions .
- 3,4-Diaminobenzonitrile: Absence of bromine reduces molecular weight and halogen-specific reactivity, but retains amino-driven solubility and reactivity .
Collision Cross-Section and Analytical Behavior
The collision cross-section (CCS) of this compound, predicted via computational models, reflects its compact aromatic structure. This contrasts with bulkier analogues like 2-(2-Bromophenyl)-3-cyclopropyl-3-oxopropanenitrile, which exhibit larger CCS values due to non-planar substituents .
Biological Activity
3,4-Diamino-5-bromobenzonitrile (C7H6BrN3) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C7H6BrN3
- Molecular Weight : 212 g/mol
- CAS Number : 71651816
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in cellular signaling pathways.
- Antimicrobial Activity : Preliminary studies indicate that it exhibits antimicrobial properties against various bacterial strains.
- Anticancer Potential : There is emerging evidence suggesting that it may have anticancer effects, particularly in specific cancer cell lines.
Biological Activity Overview
The following table summarizes key biological activities and findings related to this compound:
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against common pathogens. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating potential as a lead compound for antibiotic development.
Case Study 2: Anticancer Properties
In vitro studies on human breast cancer (MCF-7) and prostate cancer (PC-3) cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated that the compound induces apoptosis through the intrinsic pathway, as evidenced by increased levels of cleaved caspase-3 and PARP.
Research Findings
Recent research has focused on the synthesis and modification of this compound derivatives to enhance its biological activity. Structural modifications have been shown to improve potency and selectivity against specific targets.
- Synthesis Variants : Different synthetic pathways have been explored to create analogs with improved pharmacological profiles.
- Structure-Activity Relationship (SAR) : Studies indicate that modifications at the amino or bromine positions can significantly alter biological activity.
Q & A
Q. What are the common synthetic routes for preparing 3,4-Diamino-5-bromobenzonitrile, and how do reaction conditions influence yield and purity?
Methodological Answer: A plausible synthetic pathway involves bromination of a diaminobenzonitrile precursor. For example, bromination at the 5-position can be achieved using bromine or N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF or DCM) under controlled temperatures (0–25°C). Reaction conditions such as stoichiometry of brominating agents, reaction time, and temperature must be optimized to avoid over-bromination or degradation of the amino groups. Post-synthesis, purification via column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) or recrystallization (using ethanol/water) is critical to isolate the product with >95% purity .
Q. What purification techniques are recommended for this compound to achieve high purity for spectroscopic analysis?
Methodological Answer: High-purity isolation can be achieved using gradient elution in flash chromatography (e.g., silica gel with dichloromethane/methanol gradients) to separate polar byproducts. Recrystallization from ethanol or acetonitrile is effective due to the compound’s moderate solubility in hot solvents and low solubility at room temperature. Analytical HPLC (C18 column, acetonitrile/water + 0.1% TFA) can verify purity, with UV detection at 254 nm to monitor aromatic and nitrile groups .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction (SXRD) using SHELX software be applied to confirm the molecular structure of this compound?
Methodological Answer: SXRD analysis involves growing single crystals via slow evaporation of a saturated solution (e.g., in DMSO/water). Data collection on a diffractometer is followed by structure solution using SHELXT for phase determination and SHELXL for refinement. Key parameters include resolving disorder in the amino groups and verifying hydrogen bonding patterns. The bromine atom’s heavy-atom effect aids in phasing, while the nitrile group’s geometry (C≡N bond length ~1.15 Å) must align with theoretical values. SHELX’s robust algorithms minimize residuals (R1 < 0.05) for high-confidence structural validation .
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) when characterizing this compound derivatives?
Methodological Answer: Contradictions in NMR spectra (e.g., unexpected splitting or shifts) may arise from tautomerism of the amino groups or solvent interactions. Use deuterated DMSO for NMR to stabilize amino protons and suppress exchange broadening. For IR, compare experimental CN stretches (~2230 cm⁻¹) with computational predictions (DFT at B3LYP/6-31G* level) to confirm nitrile integrity. Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular formula accuracy, while variable-temperature NMR can probe dynamic equilibria in solution .
Q. What strategies optimize the regioselective bromination of diaminobenzonitrile precursors to minimize di-substitution?
Methodological Answer: Regioselectivity is controlled by electronic and steric factors. Use directing groups (e.g., amino groups) to position bromination at the 5-position. Low-temperature reactions (-10°C) with a limiting bromine equivalent (1.05 equiv) reduce di-substitution. Computational modeling (e.g., Fukui reactivity indices) predicts electrophilic attack sites. Monitoring via TLC or in situ Raman spectroscopy allows real-time adjustment of reaction conditions. For example, a study on 3,5-Dichloro-4-fluorobenzonitrile demonstrated that electron-withdrawing substituents direct bromination to the meta position, a principle applicable here .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
